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Compound of Interest

Compound Name:
(4-Bromophenyl)methyl 2-

hydroxybenzoate

CAS No.: 730247-51-5

Cat. No.: B2790351

Get Quote

Executive Summary
(4-Bromophenyl)methyl 2-hydroxybenzoate (CAS 730247-51-5), also known as 4-

bromobenzyl salicylate, represents a specific class of lipophilic salicylate esters utilized as

intermediates in pharmaceutical synthesis and material science (specifically for cross-coupling

reactions via the aryl bromide moiety).

Unlike common pharmacopeial standards, specific thermodynamic solubility data for this

derivative is not widely indexed in public repositories. Consequently, researchers must rely on

predictive physicochemical profiling and standardized empirical determination protocols. This

guide provides a synthesized solubility profile based on structural analogs (benzyl salicylate)

and outlines the definitive Standard Operating Procedure (SOP) for generating regulatory-

grade solubility data.
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Compound Characterization & Physicochemical
Profile[1][2][3][4][5][6]
Understanding the solubility behavior of this compound requires an analysis of its structural

moieties: the lipophilic 4-bromobenzyl tail and the hydrogen-bonded salicylate head.

Structural Analysis
The molecule features an intramolecular hydrogen bond between the phenolic hydroxyl and the

carbonyl oxygen. This "closed" conformation reduces the polarity of the head group,

significantly decreasing water solubility while enhancing solubility in non-polar organic solvents.

The bromine atom at the para position adds molecular weight and lipophilicity compared to the

parent benzyl salicylate.

Table 1: Physicochemical Specifications

Property Value / Prediction Notes

IUPAC Name
(4-Bromophenyl)methyl 2-

hydroxybenzoate

Common Name 4-Bromobenzyl salicylate

CAS Number 730247-51-5

Molecular Formula C₁₄H₁₁BrO₃

Molecular Weight 307.14 g/mol
Significant increase over

Benzyl Salicylate (228.24)

Predicted LogP 4.8 – 5.2
Highly Lipophilic (Class II/IV

boundary)

H-Bond Donors 1 (Phenolic OH)
Often masked by

intramolecular bonding

H-Bond Acceptors 3
Ester oxygens + Phenolic

oxygen

Visualization of Solvation Logic
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Figure 1: Structural features dictating the solubility profile. The intramolecular hydrogen bond

effectively 'hides' the polar phenol group, driving the molecule towards lipophilicity.

Solubility Data Analysis (Predictive & Analog-Based)
Due to the absence of specific experimental isotherms in open literature, the following data is

derived from validated Quantitative Structure-Property Relationship (QSPR) models and

homologous series analysis (Benzyl Salicylate vs. 4-Bromobenzyl Salicylate).

Solvent Compatibility Table
Table 2: Estimated Solubility Profile at 25°C
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Solvent Class
Representative
Solvent

Predicted Solubility
Interaction
Mechanism

Aqueous Water (pH 7) Insoluble (< 0.1 mg/L)
Hydrophobic

exclusion; high LogP.

Chlorinated
Dichloromethane

(DCM)

Freely Soluble (> 100

mg/mL)

Dipole-dipole &

dispersion forces

match.

Esters Ethyl Acetate Soluble
Compatible polarity;

good for extraction.

Alcohols Ethanol / Methanol
Sparingly Soluble

(Cold)Soluble (Hot)

Disruption of solvent

H-bonding network

required.

Alkanes Hexane / Heptane Partially Soluble

Ideal for

recrystallization

(soluble hot, insoluble

cold).

Aromatics Toluene Soluble

-

stacking interactions

with benzyl rings.

Critical Insight: The addition of the bromine atom generally increases the melting point and

lattice energy compared to non-brominated benzyl salicylate. Consequently, while the solvation

rules remain similar, the absolute solubility (mg/mL) in marginal solvents (like hexane or cold

ethanol) will be lower for the bromo-derivative.

Experimental Protocol: Determination of
Thermodynamic Solubility
For drug development or precise formulation, predictive data is insufficient. The following

protocol is the industry standard (OECD 105 / Shake-Flask Method) adapted for lipophilic

salicylates.
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Materials & Equipment
Substance: (4-Bromophenyl)methyl 2-hydroxybenzoate (Purity >98%).

Solvents: HPLC-grade Water, Ethanol, Octanol (or target formulation vehicle).

Analysis: HPLC-UV/VIS (Detector at 303 nm for salicylate moiety).

Apparatus: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters.

Analytical Method Development (HPLC)
Before solubility testing, establish a linear calibration curve.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient 50:50 to 90:10 over 10

mins.

Wavelength: 303 nm (Primary), 254 nm (Secondary).

Retention Time: Expect elution between 5–8 minutes due to high lipophilicity.

Workflow: The Shake-Flask Method
Saturation: Add excess solid compound to 10 mL of the solvent in a glass vial.

Equilibration: Agitate at fixed temperature (e.g., 25°C ± 0.1°C) for 24–72 hours.

Sedimentation: Allow phases to separate for 4 hours (ensure solid presence remains).

Sampling: Filter supernatant using a pre-heated syringe filter (to prevent precipitation during

filtration).

Quantification: Dilute filtrate with mobile phase and inject into HPLC.

Workflow Visualization
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Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Applications & Synthesis Implications
Synthesis Purification (Recrystallization)
The solubility differential between hot and cold ethanol or hexane is the primary method for

purifying this compound.

Protocol: Dissolve crude solid in boiling Ethanol (or Hexane/Ethyl Acetate 9:1). Cool slowly to

4°C. The bromo-derivative will crystallize out, leaving impurities in the mother liquor.
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Pharmaceutical Relevance
This compound serves as a lipophilic prodrug model. The ester bond is susceptible to

hydrolysis by plasma esterases, releasing:

Salicylic Acid: Anti-inflammatory active.

4-Bromobenzyl Alcohol: A metabolic byproduct (must be toxicologically assessed).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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